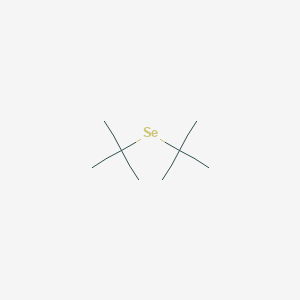

Di-tert-butyl selenide

CAS No.: 34172-60-6

Cat. No.: VC3921324

Molecular Formula: C8H18Se

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34172-60-6 |

|---|---|

| Molecular Formula | C8H18Se |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 2-tert-butylselanyl-2-methylpropane |

| Standard InChI | InChI=1S/C8H18Se/c1-7(2,3)9-8(4,5)6/h1-6H3 |

| Standard InChI Key | OZCBRUAHGPOZBQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Se]C(C)(C)C |

| Canonical SMILES | CC(C)(C)[Se]C(C)(C)C |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

Di-tert-butyl selenide features a linear Se–C bond configuration, with selenium centrally positioned between two bulky tert-butyl groups (–C(CH₃)₃). This steric hindrance imparts stability against oxidation and nucleophilic substitution, making it a robust intermediate in organoselenium chemistry . The compound’s symmetry simplifies its spectroscopic characterization, with distinct NMR signals for equivalent tert-butyl protons and a single selenium environment observable in ⁷⁷Se NMR .

Magnesium-Mediated Coupling

A widely reported method involves the reaction of tert-butyl halides (e.g., tert-butyl chloride) with elemental selenium and magnesium in tetrahydrofuran (THF) or toluene under reflux (86°C). This protocol, adapted from Lin et al. , proceeds via in situ generation of a tert-butyl magnesium selenide intermediate, which subsequently couples with a second tert-butyl halide:

Yields exceeding 80% are achievable under nitrogen atmosphere, avoiding catalysts or ligands .

Diselenide Reduction

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.19 g/mol | |

| Density | 1.048 g/mL at 25°C | |

| Boiling Point | 123°C | |

| Vapor Pressure | 16 mm Hg at 54°C | |

| Flash Point | 106°F (41°C) |

The compound’s low polarity contributes to its insolubility in water but high solubility in organic solvents like THF and toluene .

Reactivity and Stability

Di-tert-butyl selenide exhibits moderate thermal stability, decomposing above 200°C. Its steric bulk limits participation in typical selenide reactions (e.g., nucleophilic substitution), though it undergoes oxidation to selenoxide under strong oxidizing conditions .

Applications in Advanced Materials

Thermoelectric Materials

Di-tert-butyl selenide serves as a precursor in the chemical vapor deposition (CVD) of tin selenide (SnSe), a high-performance thermoelectric material. By reacting with tin chloride (SnCl₂) under controlled conditions, it enables the growth of phase-pure SnSe thin films with exceptional thermal and electrical conductivity :

These films exhibit ZT values (thermoelectric efficiency) exceeding 2.0, rivaling traditional materials like bismuth telluride .

Electronic Grade Applications

High-purity (99.99+%) di-tert-butyl selenide is employed in semiconductor manufacturing for doping and layer deposition. Its volatility and clean decomposition profile make it ideal for atomic layer deposition (ALD) processes .

| Parameter | Specification |

|---|---|

| UN ID | 2929 (Toxic liquid, organic) |

| Transport Class | 6.1/PG 2 |

| WGK Germany | 3 (Highly water-polluting) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume